Trioctylamine

Reactive Extraction Carboxylic Acid Recovery Liquid-Liquid Equilibrium

Trioctylamine (TOA, CAS 1116-76-3) is a symmetrical, straight-chain tertiary amine with the formula (C₈H₁₇)₃N, classified within the aliphatic tertiary amine group. It is a well-defined single compound with a molecular weight of 353.67 g/mol, a density of approximately 0.81 g/cm³ at 20°C, and a logP of ~9.5–11.2, rendering it highly hydrophobic and essentially water-immiscible.

Molecular Formula C24H51N
Molecular Weight 353.7 g/mol
CAS No. 1116-76-3
Cat. No. B072094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioctylamine
CAS1116-76-3
Synonymstri-N-octylamine
trioctylamine
Molecular FormulaC24H51N
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)CCCCCCCC
InChIInChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
InChIKeyXTAZYLNFDRKIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.41e-07 M
In water, 0.050 mg/l @ 25 °C

Trioctylamine (CAS 1116-76-3): A Straight-Chain Tertiary Amine for Targeted Liquid-Liquid Extraction and Ion-Pair Separations


Trioctylamine (TOA, CAS 1116-76-3) is a symmetrical, straight-chain tertiary amine with the formula (C₈H₁₇)₃N, classified within the aliphatic tertiary amine group [1]. It is a well-defined single compound with a molecular weight of 353.67 g/mol, a density of approximately 0.81 g/cm³ at 20°C, and a logP of ~9.5–11.2, rendering it highly hydrophobic and essentially water-immiscible [2]. These intrinsic properties establish TOA as a versatile liquid ion exchanger, distinguishing it from shorter-chain, branched, or mixed-chain tertiary amine alternatives. Its commercial significance stems from its use as an extractant for organic acids, metal ions, and as a precursor for phase-transfer catalysts [1].

Why Generic Substitution of Trioctylamine Is Not Feasible: Critical Variance in Basicity, Chain Architecture, and Composition


The performance of tertiary amines in extraction is governed by a complex interplay of molecular architecture: the length and linearity of alkyl chains dictate steric hindrance at the nitrogen center, thereby controlling the apparent basicity (pKa,B) and ion-pairing capacity, which in turn define the extraction mechanism (ion-pair vs. hydrogen-bonding) [1]. Consequently, substituting TOA with a branched isomer like tris(2-ethylhexyl)amine (TEHA) or a shorter-chain homolog such as trihexylamine (THA) fundamentally alters the selectivity and efficiency of the extraction process. Furthermore, the use of undefined, mixed-chain commercial products like Alamine 336 introduces compositional variability (C8/C10 ratios), introducing operational unpredictability in critical separations that is absent with the single-compound TOA [2]. Direct physical properties, such as a melting point of -34°C versus +15.7°C for tridodecylamine, also preclude simple drop-in replacement in formulations requiring specific low-temperature handling [3].

Trioctylamine (TOA) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Apparent Basicity (pHhn) Against Branched and Primary Amines Defines Extraction Mechanism

The apparent basicity of a water-immiscible amine, quantified by the pH of half-neutralization with HCl (pHhn), dictates whether extraction proceeds via an ion-pair or hydrogen-bonding mechanism. A direct comparison reveals TOA is a stronger base than the branched tertiary amine TEHA but weaker than the primary amine Primene JMT. In a kerosene diluent, the pHhn(HCl) for TOA is 2.85, compared to only 0.6 for TEHA. In contrast, the primary amine JMT registers a pHhn(HCl) of 6.84 in the same diluent [1]. This positions TOA in a unique middle ground of basicity: strong enough to form ion-pairs with moderately weak acids (e.g., lactic acid, pKa 3.87), enabling efficient extraction, yet not so strong as to hinder subsequent back-extraction, a common problem with primary amines [2].

Reactive Extraction Carboxylic Acid Recovery Liquid-Liquid Equilibrium

Cobalt/Nickel Separation Selectivity: An Extreme Separation Factor of 108

In the processing of acidic leach solutions containing similar transition metals, TOA demonstrates exceptional selectivity. In an emulsion liquid membrane (ELM) system, using TOA as the mobile carrier (Alamine 300), a cobalt/nickel separation factor (βCo/Ni) as high as 108 was experimentally achieved for equimolar feed solutions [1]. This performance is enabled by TOA's specific affinity for forming tetrahedral anionic complexes like Co(SCN)₄²⁻, facilitated by its linear alkyl architecture. In contrast, shorter-chain or branched amines would exhibit different steric profiles and extraction equilibria, while common commercial alternatives like organophosphorus solvents (e.g., TBP) operate through a solvation mechanism, typically showing lower separation efficacy for these specific ion pairs [2].

Hydrometallurgy Cobalt Recovery Emulsion Liquid Membrane

HCl Stripping Behavior: TEHA Enables Easier Stripping, TOA Offers Robust Extraction

In the recovery of HCl from chloride leach solutions, a direct comparison between TOA, Alamine 336 (a mixed C8/C10 trialkylamine), and TEHA (tri-2-ethylhexylamine) reveals a critical process trade-off. While TOA and Alamine 336 effectively extract HCl, stripping the acid back from the loaded organic phase is significantly more facile with TEHA [1]. Moreover, the addition of a cationic co-extractant, which can sometimes enhance performance, was found to have a negligible effect on the extraction and stripping of HCl when using TEHA, unlike the TOA and Alamine 336 systems where it can complicate phase behavior [2]. This positions TOA as the extractant of choice when a stronger, more robust extraction is prioritized over easy stripping.

Hydrochloric Acid Recovery Spent Catalyst Leaching Waste Valorization

Alkyl Chain Configuration: Branched vs. Linear Architecture for Uranium Extraction and Phase Stability

The configuration of the alkyl chain in tertiary amines directly impacts extraction performance and, crucially, the phase stability in nuclear fuel cycle operations. A systematic investigation comparing linear (like TOA) and branched chain (like TEHA or TiOA) tertiary amines demonstrated that straight-chain or only slightly branched amines provide robust extraction of uranium while maintaining superior phase stability [1]. Highly branched amines hindered the formation of the required reverse aggregates in the organic phase, thereby preventing efficient extraction. TOA itself exhibits nuanced behavior: it has a lower uranium distribution ratio (D_U) than longer-chain tris(tridecyl)amine in kerosene diluent, but a higher D_U value in benzene or chloroform, highlighting the critical role of the diluent-extractant interaction that is unique to its chain length [2]. This makes TOA the most versatile single-compound amine for tuning the extraction system across different diluents.

Uranium Extraction AMEX Process Phase Stability

Chemical Purity and Compositional Definition vs. Commercial Mixture Alamine 336

Trioctylamine (CAS 1116-76-3) is a chemically distinct, single molecular entity (C₂₄H₅₁N, MW 353.67) that can be sourced with high purity (≥95% by GC-FID), with key impurities like primary and secondary amines controlled to ≤1% [1]. In contrast, Alamine 336, a widely used commercial extractant, is explicitly a mixture of tri-n-octylamine and tri-n-decylamine, with a variable C8/C10 ratio and potentially containing secondary amines [2]. This compositional definition means that experimental extraction equilibria, distribution coefficients, and loading factors obtained with pure TOA are precisely reproducible across different laboratories and production batches. Studies comparing direct glycolic acid distribution specifically using both trioctylamine and Alamine 336 highlight the need to differentiate them, as they can perform differently due to hydrophobic differences of the longer decyl chains [3].

Reproducibility Quality Control Analytical Standard

Precision-Guided Scenarios for Trioctylamine Sourcing: Where Quantitative Proof Directs Application


Selective Cobalt Recovery from Nickel-Rich Leach Solutions Using Emulsion Liquid Membranes

This application is directly justified by the extreme separation factor (βCo/Ni = 108) demonstrated for TOA in an emulsion liquid membrane system [1]. An industrial user processing laterite or battery-recycling leachates containing high nickel relative to cobalt can employ TOA as the carrier to achieve near-quantitative, single-stage cobalt separation. The quantitative selectivity decisively outperforms typical solvent extraction alternatives, making procurement of high-purity TOA a technically sound, data-backed decision for building a high-yield cobalt purification circuit.

Tailored Extraction of Carboxylic Acids from Fermentation Broths with Tunable Reversibility

The measured apparent basicity of TOA (pHhn = 2.85 in kerosene) places it in an optimal window for extracting acids like lactic or succinic acid where efficient back-stripping is crucial [2]. A bioprocessing company selecting an extractant for in-situ product recovery (ISPR) should specifically exclude branched amines like TEHA that are too weak (pHhn 0.6) for efficient loading, and also avoid primary amines like JMT (pHhn 6.84) which form complexes too strong to strip economically. TOA's mid-range basicity, proven by head-to-head data, directly translates to a cost-optimized process with high extraction efficiency and low chemical consumption for regeneration.

Formulation of Phase-Stable Extractants for Uranium Recovery (AMEX Process)

Based on systematic studies of alkyl chain architecture, the linear C8 chains of TOA provide a unique combination of efficient uranium extraction and robust phase stability, preventing costly third-phase formation [3]. For a hydrometallurgical plant operating the AMEX process, the data shows that TOA's performance is highly tunable with diluent choice—uniquely demonstrating higher distribution coefficients in benzene or chloroform compared to longer-chain amines. This physical evidence directs procurement toward TOA as the most adaptable, risk-mitigated base extractant for uranium refining, ahead of mixed-chain products like Alamine 336 where variable composition can disrupt interfacial aggregation and phase behavior.

High-Fidelity Research and Certified Reference Material Preparation

When analytical reproducibility is non-negotiable, the compositional singularity of TOA (a single compound, CAS 1116-76-3) becomes its critical differentiator [4]. A laboratory tasked with developing a validated HPLC or GC method for amine analysis, or with generating reference distribution coefficient data for thermodynamic databases, must avoid the intrinsic lot-to-lot variability of Alamine 336. Procuring ≥95% pure TOA with ≤1% primary/secondary amines as per controlled specifications ensures that all extracted equilibrium constants, retention times, and spectral fingerprints are attributable to a single molecular structure, thereby satisfying the fundamental requirements of measurement traceability and scientific rigor.

Technical Documentation Hub

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